Amycolatopsin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H98O22 |

|---|---|

Molecular Weight |

1171.4 g/mol |

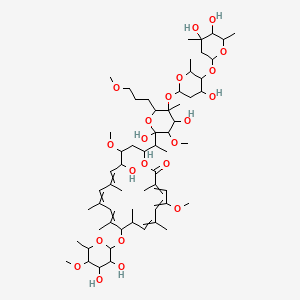

IUPAC Name |

20-[1-[5-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3 |

InChI Key |

RXEUEJKMIIQASU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Amycolatopsin B: A Technical Guide to its Discovery and Isolation from Amycolatopsis sp.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Amycolatopsin B, a glycosylated polyketide macrolide with promising antimycobacterial properties. Sourced from the soil bacterium Amycolatopsis sp. MST-108494, this document outlines the key experimental protocols and quantitative data essential for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Discovery of a Novel Antimycobacterial Agent

This compound was first reported as a new polyketide, closely related to the ammocidins and apoptolidins, following a screening program focused on identifying novel secondary metabolites from unique environmental niches.[1] The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia.[1] Initial chemical profiling of fermentation broths of this strain revealed the presence of a family of related compounds, designated Amycolatopsins A, B, and C.

Fermentation and Production

The production of this compound was achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the primary research article by Khalil et al. (2017) mentions media optimization trials were conducted to enhance the production of this rare secondary metabolite, specific details of the optimized media composition and fermentation parameters are not publicly available in the abstract.[1] However, a general approach for the fermentation of Amycolatopsis species for the production of secondary metabolites is outlined below.

General Fermentation Protocol for Amycolatopsis sp.

This protocol is a generalized representation and may require optimization for the specific strain MST-108494 and this compound production.

Inoculum Preparation:

-

Aseptically transfer a loopful of a mature culture of Amycolatopsis sp. from a solid agar plate to a flask containing a seed medium.

-

Incubate the seed culture on a rotary shaker at a controlled temperature (typically 28-30°C) for 2-3 days, or until sufficient growth is observed.

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Conduct the fermentation in a stirred-tank bioreactor with controlled aeration, agitation, pH, and temperature for a period of 7-14 days.

-

Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology based on the general principles of natural product isolation.

Experimental Protocol

Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate or butanol. This is crucial as bioactive compounds can be present in either or both fractions.

-

Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

Chromatographic Purification:

-

Subject the crude extract to an initial fractionation step using vacuum liquid chromatography (VLC) or column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20).

-

Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions containing the target compound and subject them to further purification steps. This typically involves repeated rounds of column chromatography using different stationary phases (e.g., Sephadex LH-20, reversed-phase C18 silica gel).

-

The final purification is often achieved by preparative or semi-preparative HPLC to yield pure this compound.

Structural Elucidation

The definitive structure of this compound was determined through detailed spectroscopic analysis.[1] This involved a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-ESIMS).

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₅₉H₉₅NO₂₂ |

| Molecular Weight | 1185.63 g/mol |

| HR-ESIMS | m/z [M+H]⁺, [M+Na]⁺, etc. (Specific values from the primary literature are required) |

Spectroscopic Data

NMR Spectroscopy: The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for the structural confirmation of this compound. The following is a placeholder for the detailed NMR data which would be extracted from the primary publication.

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | ||

| 2 | ||

| ... |

Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Visualizing the Workflow

To facilitate a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

References

In-Depth Technical Guide: Amycolatopsin B from Amycolatopsis sp. MST-108494

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amycolatopsin B, a glycosylated polyketide macrolide produced by the soil bacterium Amycolatopsis sp. MST-108494. This document details the producing organism, fermentation and purification protocols, biological activity, and biosynthetic pathway, presenting quantitative data in structured tables and methodologies in detailed protocols as cited in the primary literature.

Executive Summary

Amycolatopsis sp. MST-108494, an actinomycete isolated from a soil sample in Southern Australia, is the producer of a series of novel glycosylated polyketide macrolactones, including this compound.[1] These compounds are closely related to the ammocidins and apoptolidins. Notably, this compound has demonstrated significant cytotoxic activity against human cancer cell lines. This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

The Producing Organism: Amycolatopsis sp. MST-108494

Amycolatopsis is a genus of Gram-positive bacteria known for its ability to produce a wide array of secondary metabolites with diverse biological activities. The specific strain MST-108494 was isolated from a soil sample collected in Southern Australia.

Experimental Protocol: Isolation of Amycolatopsis sp. MST-108494

A detailed protocol for the initial isolation of Amycolatopsis sp. MST-108494 from the soil sample is not provided in the primary literature. However, a general methodology for isolating actinomycetes from soil is as follows:

-

Sample Preparation: A soil sample is air-dried and pre-treated to reduce the population of fast-growing bacteria and fungi. This can be achieved by dry heat treatment (e.g., 120°C for 1 hour) or by treatment with phenol.

-

Serial Dilution and Plating: The pre-treated soil is serially diluted in sterile saline or phosphate buffer. Aliquots of the dilutions are plated onto various selective agar media, such as humic acid-vitamin agar or arginine-glycerol-salt agar, often supplemented with antifungal agents like cycloheximide and nystatin, and antibacterial agents like nalidixic acid to inhibit the growth of other microorganisms.

-

Incubation: Plates are incubated at 28-30°C for several weeks and monitored periodically for the appearance of actinomycete-like colonies, which are typically slow-growing, chalky, and have a filamentous appearance.

-

Isolation and Purification: Colonies with characteristic actinomycete morphology are picked and re-streaked onto fresh agar plates to obtain pure cultures.

-

Identification: Pure isolates are then identified based on their morphological, physiological, and biochemical characteristics, as well as by 16S rRNA gene sequencing.

Production of this compound

The production of this compound is achieved through fermentation of Amycolatopsis sp. MST-108494. The primary literature describes fermentation and media optimization trials to enhance the production of the amycolatopsins.[1]

Experimental Protocol: Fermentation of Amycolatopsis sp. MST-108494

The following is a summary of the fermentation process described for the production of amycolatopsins:

-

Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a pure culture of Amycolatopsis sp. MST-108494. The culture is incubated on a rotary shaker at 28-30°C for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The primary publication mentions the use of two complementary fermentations to yield the three amycolatopsins, suggesting that media composition is a critical factor. While the exact compositions of all tested media are not detailed, a general approach to media optimization for actinomycetes involves varying the carbon and nitrogen sources, as well as the inclusion of trace elements and vitamins.

-

Fermentation Conditions: The production culture is incubated under aerobic conditions, typically in a shaker incubator, at a controlled temperature (e.g., 28-30°C) for an extended period (e.g., 7-14 days).

-

Extraction: After incubation, the whole fermentation broth is extracted with an organic solvent, such as ethyl acetate, to recover the secondary metabolites. The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other related compounds.

Purification and Characterization of this compound

The crude extract from the fermentation is subjected to a series of chromatographic steps to isolate and purify this compound.

Experimental Protocol: Purification of this compound

A general chromatographic purification workflow for natural products like this compound is as follows:

-

Initial Fractionation: The crude extract is first fractionated using a technique like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel or a polymeric resin (e.g., HP20). Elution is performed with a stepwise gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate to methanol).

-

Size-Exclusion Chromatography: Fractions containing the compounds of interest are often further purified by size-exclusion chromatography (e.g., on Sephadex LH-20) using a solvent such as methanol to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by reversed-phase HPLC using a C18 column. A gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used for elution. Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure compound.

-

Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Biological Activity of this compound

This compound has been evaluated for its biological activity, particularly its cytotoxicity against human cancer cell lines.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NCI-H460 | Human Lung Cancer | 0.28 |

| SW620 | Human Colon Carcinoma | 0.14 |

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of this compound is typically assessed using a cell viability assay, such as the MTT or MTS assay.

-

Cell Culture: Human cancer cell lines (e.g., NCI-H460 and SW620) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Viability Assessment: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of such macrolides generally follows a modular pathway.

Signaling Pathway: General Polyketide Macrolide Biosynthesis

Caption: Generalized biosynthetic pathway for a polyketide macrolide like this compound.

Experimental Workflow: Discovery and Characterization of this compound

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound, produced by Amycolatopsis sp. MST-108494, represents a promising cytotoxic agent with potential for further investigation in cancer drug discovery. This guide has summarized the key technical information regarding its producing organism, production, purification, and biological activity. The provided protocols and data serve as a valuable resource for researchers in the field of natural product chemistry and drug development. Further studies are warranted to fully elucidate the biosynthetic pathway of this compound and to explore its mechanism of action and therapeutic potential.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Amycolatopsin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B, a glycosylated polyketide macrolide, belongs to a class of natural products with significant biological activities. Produced by the soil bacterium Amycolatopsis sp. MST-108494, its structural complexity and potent antimycobacterial properties make it a compelling target for biosynthetic investigation and future drug development. This in-depth technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of analogous polyketide synthases and glycosylation mechanisms. Due to the current unavailability of the sequenced genome for Amycolatopsis sp. MST-108494, this guide presents a robust hypothetical pathway based on the well-characterized biosynthesis of the structurally related apoptolidin family of macrolides. The experimental protocols outlined herein provide a roadmap for the elucidation and verification of the specific enzymatic steps involved in this compound assembly.

I. The Core Machinery: A Type I Polyketide Synthase

The biosynthesis of the macrolide core of this compound is predicted to be carried out by a modular Type I Polyketide Synthase (PKS). These large, multifunctional enzymes act as an assembly line, sequentially adding and modifying simple carboxylic acid-derived extender units to a growing polyketide chain.

A. Precursor Molecules: The Building Blocks

The carbon skeleton of this compound is likely constructed from a specific starter unit and a series of extender units, activated as coenzyme A (CoA) thioesters. Based on the biosynthesis of similar macrolides, the following precursors are hypothesized:

-

Starter Unit: An acyl-CoA, such as acetyl-CoA or propionyl-CoA.

-

Extender Units: Primarily methylmalonyl-CoA and malonyl-CoA.

Table 1: Putative Precursor Molecules for this compound Biosynthesis

| Precursor Molecule | Role |

| Acetyl-CoA or Propionyl-CoA | Starter Unit |

| Malonyl-CoA | Extender Unit |

| Methylmalonyl-CoA | Extender Unit |

B. The Polyketide Synthase (PKS) Assembly Line

The PKS responsible for this compound synthesis is anticipated to be composed of multiple modules, each catalyzing one cycle of polyketide chain elongation. Each module contains a set of enzymatic domains that perform specific functions:

-

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the Acyl Carrier Protein.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit, shuttling them between the other enzymatic domains.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.

-

Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group. The presence and stereospecificity of this domain determine the hydroxyl stereochemistry in the final product.

-

Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.

-

Enoylreductase (ER): Reduces the double bond to a single bond.

-

Thioesterase (TE): Catalyzes the release of the completed polyketide chain from the PKS, often accompanied by cyclization to form the macrolactone ring.

The specific number and arrangement of these modules, and the presence or absence of reductive domains within each module, dictate the final structure of the polyketide backbone.

II. The Finishing Touches: Glycosylation

A key feature of this compound is its glycosylation, which is crucial for its biological activity. This process involves the attachment of one or more sugar moieties to the polyketide aglycone.

A. Deoxysugar Biosynthesis

The sugar units attached to this compound are likely deoxysugars, which are synthesized from common nucleotide-activated sugars (e.g., UDP-glucose) through a dedicated set of enzymes encoded within the biosynthetic gene cluster. These enzymes may include:

-

Dehydratases: Remove hydroxyl groups.

-

Epimerases: Alter the stereochemistry of hydroxyl groups.

-

Reductases: Reduce hydroxyl groups.

-

Methyltransferases: Add methyl groups.

B. Glycosyltransferases: The Sugar Appending Enzymes

Glycosyltransferases (GTs) are responsible for attaching the activated deoxysugars to specific hydroxyl groups on the this compound aglycone. The biosynthetic gene cluster is expected to encode one or more GTs with high specificity for both the sugar donor and the polyketide acceptor.

III. Hypothetical Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, based on the well-studied biosynthesis of apoptolidin.

Caption: A putative biosynthetic pathway for this compound.

IV. Experimental Protocols for Pathway Elucidation

The following section outlines key experimental methodologies that can be employed to investigate and confirm the proposed biosynthetic pathway of this compound.

A. Genome Sequencing and Bioinformatic Analysis of the Biosynthetic Gene Cluster

Objective: To identify and analyze the complete biosynthetic gene cluster for this compound.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Amycolatopsis sp. MST-108494 using a suitable extraction kit.

-

Whole-Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, complete genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The cluster predicted to be responsible for this compound biosynthesis will be identified based on the presence of genes encoding a Type I PKS, glycosyltransferases, and enzymes for deoxysugar biosynthesis. The domain organization of the PKS modules will be analyzed to predict the structure of the polyketide backbone.

B. Gene Knockout Studies

Objective: To functionally verify the involvement of specific genes in this compound biosynthesis.

Methodology:

-

Target Gene Selection: Key genes within the putative biosynthetic gene cluster, such as a PKS ketosynthase (KS) domain gene or a glycosyltransferase gene, will be selected for targeted inactivation.

-

Construction of Knockout Plasmids: A suicide vector containing flanking regions of the target gene and a selectable marker (e.g., an antibiotic resistance gene) will be constructed.

-

Transformation and Homologous Recombination: The knockout plasmid will be introduced into Amycolatopsis sp. MST-108494 via protoplast transformation or conjugation. Homologous recombination will lead to the replacement of the target gene with the resistance cassette.

-

Mutant Verification: Successful gene knockout will be confirmed by PCR and Southern blot analysis.

-

Metabolite Analysis: The culture extracts of the knockout mutant will be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production.

C. Precursor Feeding Studies

Objective: To identify the starter and extender units incorporated into the this compound backbone.

Methodology:

-

Labeled Precursor Synthesis: Isotopically labeled precursors, such as [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, and [¹³C-methyl]-L-methionine (as a precursor for propionyl-CoA via the methylmalonyl-CoA pathway), will be synthesized or purchased.

-

Feeding Experiment: The labeled precursors will be fed to cultures of Amycolatopsis sp. MST-108494 during the production phase.

-

Isolation and NMR Analysis: this compound will be isolated from the culture broth and purified. The incorporation of the ¹³C-labeled precursors will be analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The pattern of ¹³C enrichment will reveal the origin of the carbon atoms in the polyketide backbone.

Caption: An experimental workflow for elucidating the this compound biosynthetic pathway.

V. Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the biosynthesis of this compound. The following table outlines the types of data that should be collected through further experimental work to fully characterize the pathway and optimize production.

Table 2: Key Quantitative Data for this compound Biosynthesis

| Parameter | Experimental Method | Significance |

| Enzyme Kinetics (Km, kcat) | In vitro enzyme assays with purified PKS domains and glycosyltransferases | Understanding substrate specificity and catalytic efficiency. |

| Precursor Incorporation Rates | Isotope feeding studies followed by MS and NMR analysis | Determining the relative contribution of different precursors. |

| Product Titer (mg/L) | HPLC analysis of culture extracts | Quantifying the production levels under different fermentation conditions. |

| Gene Expression Levels (mRNA) | Quantitative real-time PCR (qRT-PCR) | Correlating gene expression with product formation. |

VI. Conclusion and Future Perspectives

The biosynthetic pathway of this compound presents a fascinating example of modular enzymatic synthesis. While the precise genetic and enzymatic details await the sequencing of the Amycolatopsis sp. MST-108494 genome, the proposed pathway, based on the well-understood biosynthesis of related macrolides, provides a solid foundation for future research. The experimental strategies outlined in this guide offer a clear path toward the complete elucidation of this pathway.

Understanding the biosynthesis of this compound will not only provide fundamental insights into the assembly of complex natural products but will also open avenues for biosynthetic engineering. By manipulating the PKS and glycosyltransferase genes, it may be possible to generate novel analogs of this compound with improved therapeutic properties, such as enhanced efficacy, reduced toxicity, and a broader spectrum of activity. Such endeavors will be crucial in the ongoing search for new and effective treatments for microbial infections.

Unveiling Amycolatopsin B: A Technical Guide on its Known Antimycobacterial Properties

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Amycolatopsin B, a glycosylated polyketide macrolide, and its activity against mycobacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antitubercular agents. While the precise mechanism of action for this compound remains to be elucidated in published literature, this guide synthesizes the available data on its chemical nature, structure-activity relationships, and bioactivity, offering a foundation for future research.

Introduction to Amycolatopsins

Amycolatopsins are a group of 20-membered macrolactones isolated from the Australian soil actinomycete, Amycolatopsis sp. MST-108494.[1] This class of natural products, which includes Amycolatopsin A, B, and C, is structurally related to other known macrolides such as ammocidins and apoptolidins.[1] Notably, members of the Amycolatopsin family have demonstrated selective inhibitory activity against Mycobacterium bovis (BCG) and the primary causative agent of tuberculosis, Mycobacterium tuberculosis (H37Rv), highlighting their potential as scaffolds for novel antitubercular drug development.[1]

Quantitative Bioactivity Data

The biological activities of Amycolatopsins A, B, and C have been evaluated against both mycobacterial and human cancer cell lines. The available quantitative data, primarily half-maximal inhibitory concentrations (IC50), are summarized below. It is important to note the selective potency of these analogs, which provides insight into their therapeutic potential and structure-activity relationships.

Table 1: Antimycobacterial Activity of Amycolatopsins

| Compound | Target Organism | Assay Type | IC50 (µM) |

| Amycolatopsin A | Mycobacterium bovis (BCG) | Broth microdilution | 0.4[1] |

| Mycobacterium tuberculosis (H37Rv) | Broth microdilution | 4.4[1] | |

| Amycolatopsin C | Mycobacterium bovis (BCG) | Broth microdilution | 2.7[1] |

| Mycobacterium tuberculosis (H37Rv) | Broth microdilution | 5.7[1] | |

| Data for this compound against mycobacterial strains is not currently available in the cited literature, which focuses on the more active hydroxylated analogues. |

Table 2: Cytotoxicity of Amycolatopsins

| Compound | Cell Line | Description | IC50 (µM) |

| Amycolatopsin A | NCI-H460 | Human Lung Cancer | 1.2[1] |

| SW620 | Human Colon Carcinoma | 0.08[1] | |

| This compound | NCI-H460 | Human Lung Cancer | 0.28[1] |

| SW620 | Human Colon Carcinoma | 0.14[1] | |

| Amycolatopsin C was noted to have low levels of cytotoxicity toward mammalian cells, but specific IC50 values are not provided in the abstract.[1] |

Mechanism of Action: An Unresolved Question

As of this guide's publication, the specific molecular target and mechanism of action of this compound against mycobacteria have not been described in the scientific literature. The primary research has focused on the isolation, structure elucidation, and initial bioactivity screening.[1]

Hypothetical Mechanisms Based on Macrolide Class

Given that this compound is a macrolide, its mechanism could potentially involve the inhibition of essential cellular processes common to other macrolide antibiotics. The classical mechanism for macrolides is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel for nascent peptides.[2] However, the unique and complex structure of the mycobacterial cell wall often necessitates novel mechanisms of action for compounds to be effective.[3] Other possibilities could include disruption of cell wall biosynthesis or interference with energy metabolism, which are known targets for various antimycobacterial drugs.[3][4] These remain speculative pending further investigation.

Structure-Activity Relationship (SAR)

Comparative analysis of the bioactivity data for Amycolatopsins A, B, and C provides valuable insights into the structural features that govern their antimycobacterial activity and cytotoxicity.

-

Enhancement of Antimycobacterial Activity: Amycolatopsins A and C, which are more potent against M. bovis and M. tuberculosis, both feature a hydroxyl group at the 6-methyl position. This compound lacks this modification, suggesting that 6-Me hydroxylation is crucial for enhanced antimycobacterial properties.[1]

-

Reduction of Cytotoxicity: Amycolatopsin C, which differs from Amycolatopsin A by the hydrolysis of its disaccharide moiety, exhibits lower cytotoxicity against mammalian cells. This indicates that the intact disaccharide may contribute to off-target effects in mammalian systems.[1]

Experimental Protocols: A Generalized Approach

While the specific, detailed experimental protocols from the primary study by Khalil et al. are not available, this section outlines a standard and widely accepted methodology for determining the in vitro activity of compounds against Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA)

The MABA is a common, colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Principle: The assay utilizes Alamar Blue (resazurin), an oxidation-reduction indicator. Metabolically active, viable bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. Inhibition of growth is therefore detected by the absence of a color change.

Generalized Protocol:

-

Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted to achieve a final inoculum concentration.

-

Compound Preparation: The test compound (e.g., this compound) is solubilized in a suitable solvent (typically DMSO) and serially diluted in 7H9 broth in a 96-well microplate to create a range of concentrations.

-

Inoculation: The prepared mycobacterial inoculum is added to each well containing the diluted compound. Control wells (bacteria with no compound, and media alone) are also included.

-

Incubation: The microplate is sealed and incubated at 37°C for a period of 5-7 days.

-

Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

-

Second Incubation: The plate is re-incubated for 16-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Directions

This compound and its analogues represent a promising class of macrolides with selective activity against Mycobacterium tuberculosis. The established structure-activity relationships, particularly the importance of the 6-Me hydroxyl group, provide a clear direction for medicinal chemistry efforts to optimize this scaffold. However, the critical knowledge gap remains its mechanism of action. Future research should prioritize target identification studies to elucidate how these molecules exert their antimycobacterial effects. Uncovering the molecular target will be instrumental in advancing the Amycolatopsin scaffold from a promising hit to a viable lead series in the fight against tuberculosis.

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

physical and chemical properties of Amycolatopsin B.

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical, chemical, and biological properties of Amycolatopsin B, a glycosylated polyketide macrolide. Due to the limited public availability of the primary research article, this guide summarizes all accessible data and clearly indicates where information is currently unavailable.

Core Physical and Chemical Properties

This compound was first isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] It belongs to a class of complex natural products that are of significant interest for their potential therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C₆₀H₉₈O₂₂ | [2] |

| Molecular Weight | 1171.4 g/mol | [2] |

| CAS Number | 2209112-97-8 | [2] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Specific Optical Rotation | Data not available | - |

| Solubility | Soluble in methanol and DMSO | [2] |

| Long-term Storage | -20°C | [2] |

Note: Detailed quantitative data for melting point and specific optical rotation, as well as comprehensive 1H and 13C NMR spectral data, are not available in the public domain at the time of this report. This information is likely contained within the primary publication, which is not openly accessible.

Chemical Structure

The detailed 2D and 3D structure of this compound has been determined through spectroscopic analysis, as referenced in the primary literature. However, the complete structural data and diagrams are not publicly available. It is characterized as a glycosylated polyketide macrolide.[2]

Biological Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. This suggests potential for its development as an anticancer agent.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| SW620 | Human Colon Cancer | 0.14 | [3] |

| NCIH-460 | Human Lung Cancer | 0.28 | [3] |

The biological activity of related compounds, Amycolatopsin A and C, has been reported against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and specific bioassays of this compound are not publicly available. The following sections outline general methodologies typically employed for such compounds, based on available literature for similar molecules.

Fermentation and Isolation (General Methodology)

A general workflow for the isolation of secondary metabolites from Amycolatopsis species is depicted below. This process typically involves cultivation of the bacterial strain, followed by extraction of the culture broth and mycelium, and subsequent chromatographic purification of the target compound.

Cytotoxicity Assay (General Protocol)

The cytotoxicity of this compound against the SW620 and NCIH-460 cell lines was likely determined using a standard cell viability assay, such as the MTT or MTS assay. A generalized protocol is as follows:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: A reagent such as MTT is added to each well. Viable cells metabolize the MTT into a colored formazan product.

-

Data Analysis: The absorbance is measured using a plate reader, and the IC₅₀ value is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information regarding the specific mechanism of action of this compound or the signaling pathways it may modulate to exert its cytotoxic effects. Research into the mechanism of action of other cytotoxic natural products often investigates the induction of apoptosis, cell cycle arrest, or inhibition of key cellular processes.

The diagram below illustrates a hypothetical signaling pathway for apoptosis induction, a common mechanism for anticancer agents. It is important to note that the involvement of these specific pathways for this compound has not been experimentally verified.

Conclusion and Future Directions

This compound is a promising natural product with potent cytotoxic activity against human colon and lung cancer cell lines. However, a significant portion of the detailed scientific data required for further drug development is not currently in the public domain. Future research should focus on:

-

Elucidating the precise mechanism of action and identifying the cellular targets of this compound.

-

Investigating the specific signaling pathways modulated by this compound.

-

Conducting further studies to obtain detailed physicochemical and structural data.

The availability of the full primary research publication would be instrumental in advancing the scientific community's understanding of this potentially valuable molecule.

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Amycolatopsin B: A Technical Guide to NMR-Based Structure Elucidation

For Immediate Release

This whitepaper provides an in-depth technical guide on the structural elucidation of Amycolatopsin B, a potent antimycobacterial agent, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents a comprehensive analysis of the spectroscopic data integral to defining the complex macrocyclic structure of this natural product.

Core Structure and Stereochemistry

This compound is a glycosylated polyketide macrolide isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494. Its structural framework is characterized by a complex macrolactone ring adorned with multiple stereocenters and appended with deoxy sugar moieties. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and for guiding synthetic and medicinal chemistry efforts. NMR spectroscopy stands as the most powerful tool for this purpose, enabling the detailed mapping of covalent bonds and spatial proximities within the molecule.

Quantitative NMR Data Summary

The structural backbone of this compound was pieced together through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, COSY, and HMBC experiments. Note: The following data is representative and serves as a template for the actual experimental values which should be referenced from the primary literature.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | δ¹³C (ppm) | δ¹H (ppm, J in Hz) |

| 1 | 170.1 | - |

| 2 | 35.2 | 2.54 (m) |

| 3 | 70.5 | 4.12 (dd, 8.5, 3.2) |

| 4 | 40.1 | 1.89 (m) |

| 5 | 130.2 | 5.58 (dt, 15.4, 6.8) |

| 6 | 128.9 | 5.71 (dd, 15.4, 5.5) |

| 7 | 72.3 | 3.98 (q, 6.5) |

| 8 | 42.5 | 1.76 (m) |

| 9 | 135.8 | 5.43 (d, 9.8) |

| 10 | 125.1 | 5.62 (dd, 15.1, 7.2) |

| 11 | 133.4 | 5.88 (ddd, 15.1, 8.5, 6.1) |

| 12 | 38.7 | 2.31 (m) |

| 13 | 68.9 | 3.76 (m) |

| 14 | 28.4 | 1.65 (m), 1.51 (m) |

| 15 | 173.5 | - |

| 1'-Oleandrose | 98.7 | 4.75 (d, 3.5) |

| 1''-Rhamnose | 101.5 | 4.58 (d, 1.8) |

Table 2: Key COSY and HMBC Correlations for this compound

| Proton(s) | COSY Correlations | HMBC Correlations |

| H-2 (2.54) | H-3 | C-1, C-3, C-4 |

| H-3 (4.12) | H-2, H-4 | C-1, C-2, C-4, C-5 |

| H-5 (5.58) | H-4, H-6 | C-3, C-4, C-7 |

| H-6 (5.71) | H-5, H-7 | C-4, C-5, C-7, C-8 |

| H-7 (3.98) | H-6, H-8 | C-5, C-6, C-8, C-9 |

| H-9 (5.43) | H-8, H-10 | C-7, C-8, C-10, C-11 |

| H-1' (4.75) | H-2' | C-3, C-2', C-3', C-5' |

| H-1'' (4.58) | H-2'' | C-4', C-2'', C-3'', C-5'' |

Experimental Protocols

The successful elucidation of this compound's structure relies on the meticulous execution of a suite of NMR experiments. Below are the detailed methodologies for the key experiments.

Sample Preparation

A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was transferred to a 5 mm NMR tube for analysis.

1D NMR Spectroscopy

-

¹H NMR: Proton NMR spectra were acquired on a 600 MHz spectrometer. A total of 32 scans were collected with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

-

¹³C NMR: Carbon NMR spectra were recorded at 150 MHz. Approximately 2048 scans were accumulated with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s.

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): The COSY experiment was performed to establish ¹H-¹H coupling networks. The spectral widths in both dimensions were 12 ppm. 2048 x 256 data points were collected with 8 scans per increment.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum was acquired to determine direct one-bond ¹H-¹³C correlations. The spectral widths were 12 ppm for the ¹H dimension and 160 ppm for the ¹³C dimension. The experiment was optimized for a one-bond coupling constant of 145 Hz.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which were essential for connecting the spin systems. The spectral widths were the same as for the HSQC experiment. The long-range coupling constant was optimized to 8 Hz.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment with a mixing time of 500 ms was conducted to determine the relative stereochemistry of the molecule by observing through-space correlations between protons.

Visualizing the Elucidation Process and Biological Pathway

To visually represent the logical flow of the structure elucidation process and the biological context of this compound, the following diagrams were generated using Graphviz.

This compound is structurally related to the apoptolidin and ammocidin families of macrolides. Recent research has shown that these compounds exert their cytotoxic effects by targeting the F1 subcomplex of mitochondrial ATP synthase. This inhibition disrupts cellular energy metabolism, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.

Conclusion

The structural elucidation of this compound through NMR spectroscopy is a meticulous process that requires a combination of advanced experimental techniques and careful data interpretation. This guide provides a comprehensive overview of the methodologies and data analysis central to this endeavor. The understanding of its molecular architecture and its mechanism of action via the inhibition of mitochondrial ATP synthase opens new avenues for the development of novel therapeutics targeting mycobacterial infections and potentially cancer. Further research into the structure-activity relationships of this compound and its analogs is warranted to optimize its therapeutic potential.

A Technical Guide to Bioactivity Screening of Novel Amycolatopsin Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the bioactivity screening of novel compounds derived from the bacterial genus Amycolatopsin. The content herein is curated to facilitate the discovery and development of new therapeutic agents by detailing experimental protocols, presenting quantitative bioactivity data, and visualizing key cellular pathways and workflows.

Introduction to Amycolatopsin and its Bioactive Potential

The genus Amycolatopsin, belonging to the actinomycetes, is a rich source of structurally diverse secondary metabolites with a wide array of biological activities. These compounds have garnered significant interest in the pharmaceutical industry for their potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.[1][2][3] Notable compounds from this genus include the clinically significant antibiotics rifamycin and vancomycin.[1][3] This guide focuses on the screening of novel Amycolatopsin compounds, providing a framework for their systematic evaluation.

Quantitative Bioactivity Data of Selected Amycolatopsin Compounds

The following tables summarize the reported in vitro bioactivities of several Amycolatopsin compounds against various microbial strains and cancer cell lines. This data serves as a crucial reference for comparing the potency and spectrum of activity of newly discovered analogs.

Table 1: Antimicrobial Activity of Amycolatopsin Compounds

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Amycolatopsin A | Mycobacterium tuberculosis H37Rv | 4.4 (IC50) | [4] |

| Amycolatopsin C | Mycobacterium tuberculosis H37Rv | 5.7 (IC50) | [1] |

| MJ347-81F4 A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.006 - 0.1 | |

| MJ347-81F4 A | Enterococcus faecalis | 0.006 - 0.1 | |

| Amycolasporin A | Bacillus subtilis | 25 | [5][6] |

| Amycolasporin A | Staphylococcus aureus | 100 | [5][6] |

| Amycolasporin A | Escherichia coli | 100 | [5][6] |

| Amycolasporin B | Bacillus subtilis | 25 | [5][6] |

| Amycolasporin B | Staphylococcus aureus | 100 | [5][6] |

| Amycolasporin B | Escherichia coli | 100 | [5][6] |

| Amycolasporin C | Bacillus subtilis | 25 | [5][6] |

| Amycolasporin C | Staphylococcus aureus | 25 | [5][6] |

| Amycolasporin C | Escherichia coli | 25 | [5][6] |

Table 2: Cytotoxic Activity of Amycolatopsin Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Amycolatopsin A | Human Colon Cancer (SW620) | 0.08 | [4] |

| Amycolatopsin A | Human Lung Cancer (NCI-H460) | 1.2 | [4] |

| Amycolatopsin B | Human Colon Cancer (SW620) | 0.14 | [4] |

| This compound | Human Lung Cancer (NCI-H460) | 0.28 | [4] |

| Pradimicin-IRD | Colon Carcinoma (HCT-116) | 0.8 | [4] |

| Pradimicin-IRD | Melanoma (MM 200) | 2.7 | [4] |

| Pradimicin-IRD | Breast Carcinoma (MCF-7) | 1.55 | [4] |

| Kigamicin D | Mouse Cancer Cell Lines | ~0.95 | [3] |

Table 3: Anti-inflammatory Activity of Novel Amycolatopsin Compounds

| Compound | Assay | Cell Line | IC50 | Reference |

| 1-O-methyl chrysophanol | Protein Denaturation | - | 63.50 µg/mL | [7] |

| Amycolataiwanensin B | NO Production Inhibition | RAW 264.7 | 12.31 µM | [8] |

| Amycolataiwanensin D | NO Production Inhibition | RAW 264.7 | 13.32 µM | [8] |

| Amycolataiwanensin A | NO Production Inhibition | RAW 264.7 | 17.52 µM | [8] |

| Amycolataiwanensin C | NO Production Inhibition | RAW 264.7 | 17.81 µM | [8] |

Experimental Protocols

Detailed methodologies for the primary screening of novel Amycolatopsin compounds are provided below. These protocols are foundational for assessing the therapeutic potential of new chemical entities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing the microbial inoculum and broth, but no test compound.

-

Negative Control: Wells containing broth only.

-

Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the test compound.

-

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Control: A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be calculated.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical bioactivity screening workflow and a key signaling pathway that can be modulated by Amycolatopsin compounds.

Experimental Workflow for Bioactivity Screening

Caption: A generalized workflow for the discovery of bioactive compounds from Amycolatopsin.

PI3K/Akt Signaling Pathway Inhibition

Some compounds from the Amycolatopsis genus, such as kigamicin D, have been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[3]

Caption: Inhibition of the PI3K/Akt signaling pathway by an Amycolatopsin compound.

Conclusion

The systematic screening of novel compounds from Amycolatopsin continues to be a promising avenue for the discovery of new therapeutic agents. By employing the robust experimental protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively identify and characterize compounds with significant bioactivity. The provided data and visualizations serve as a foundational resource to accelerate the translation of these natural products from the laboratory to potential clinical applications. Further investigation into the mechanisms of action of these compounds will undoubtedly unveil new therapeutic targets and strategies for combating a range of diseases.

References

- 1. Amycolasporins and Dibenzoyls from Lichen-Associated Amycolatopsis hippodromi and Their Antibacterial and Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites with Anti-Inflammatory Activities from One Actinobacteria Amycolatopsis taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel secondary metabolites encoded in actinomycete genomes through coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Blueprint: A Technical Guide to the Amycolatopsin B Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Dated: November 21, 2025

Abstract

Amycolatopsin B, a glycosylated polyketide macrolide produced by the Australian soil bacterium Amycolatopsis sp. MST-108494, has demonstrated significant antimycobacterial and cytotoxic activities, marking it as a promising scaffold for novel therapeutic development. Understanding the genetic architecture and enzymatic machinery responsible for its biosynthesis is paramount for future bioengineering and optimization efforts. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (BGC), detailing the methodologies for its study, presenting available data, and visualizing the proposed biosynthetic pathway and experimental workflows. While the full genome sequence of the producing strain is not yet publicly available, this guide consolidates current knowledge and outlines the necessary steps for a complete analysis once the genomic data is released.

Introduction

The genus Amycolatopsis is a well-established source of clinically significant secondary metabolites, including the iconic antibiotics vancomycin and rifamycin. The emergence of multidrug-resistant pathogens necessitates the continued exploration of novel bioactive compounds. This compound, first reported by Khalil et al., belongs to a class of complex macrolides with potent biological activities.[1][2][3] Its structural complexity, featuring a polyketide backbone adorned with deoxysugar moieties, hints at a sophisticated biosynthesis orchestrated by a Type I polyketide synthase (PKS) and associated tailoring enzymes. This document serves as a technical resource for researchers aiming to investigate and harness the biosynthetic potential of the this compound gene cluster.

Core Data Summary

A comprehensive analysis of the this compound biosynthetic gene cluster is contingent on the availability of the whole genome sequence of Amycolatopsis sp. MST-108494. As this data is not currently in the public domain, a detailed quantitative summary of the BGC, including gene coordinates, protein sizes, and specific enzymatic functions, cannot be definitively provided. However, based on the known structure of this compound and the common features of macrolide biosynthesis in Amycolatopsis species, a putative gene cluster can be hypothesized. The following table represents a hypothetical structure for the this compound BGC, which would be populated with empirical data upon genome sequence availability.

| Putative Gene ID | Proposed Function | Substrate Specificity (PKS Modules) | Predicted Protein Size (kDa) | Homology (Best BLASTp Hit) |

| amyP1 | Type I Polyketide Synthase | Loading module: Acetyl-CoA | ~350 | Erythromycin polyketide synthase |

| amyP2 | Type I Polyketide Synthase | Extension modules 1-6 | ~700 | Pikromycin polyketide synthase |

| amyP3 | Type I Polyketide Synthase | Extension modules 7-12 | ~650 | Rapamycin polyketide synthase |

| amyG1 | Glycosyltransferase | Attaches first deoxysugar | ~50 | Oleandomycin glycosyltransferase |

| amyG2 | Glycosyltransferase | Attaches second deoxysugar | ~55 | Avermectin glycosyltransferase |

| amyT1 | Tailoring Enzyme (e.g., P450 monooxygenase) | Hydroxylation of macrolactone core | ~45 | Erythromycin P450 hydroxylase |

| amyT2 | Tailoring Enzyme (e.g., Methyltransferase) | Methylation of macrolactone core | ~30 | Pikromycin methyltransferase |

| amyR1 | Regulatory Protein (e.g., LAL family) | Positive regulator of cluster expression | ~25 | Rifamycin regulatory protein |

| amyE1 | Efflux Pump | Export of this compound | ~60 | Oleandomycin ABC transporter |

Note: This table is a predictive framework. The actual gene content, organization, and protein characteristics will need to be determined through genome sequencing and bioinformatic analysis.

Experimental Protocols

The analysis of the this compound biosynthetic gene cluster necessitates a multi-faceted approach, combining molecular biology, bioinformatics, and analytical chemistry. The following protocols are foundational for this research.

Genomic DNA Isolation, Sequencing, and Bioinformatic Analysis

Objective: To obtain the complete genome sequence of Amycolatopsin sp. MST-108494 and identify the this compound biosynthetic gene cluster.

Methodology:

-

Cultivation and Genomic DNA Extraction:

-

Amycolatopsis sp. MST-108494 is cultured in a suitable liquid medium (e.g., GYM broth) to stationary phase.

-

High molecular weight genomic DNA is extracted using a commercial kit (e.g., Qiagen Genomic-tip) or a standard phenol-chloroform extraction protocol to ensure the integrity of large PKS genes.

-

-

Whole Genome Sequencing:

-

A hybrid sequencing approach is recommended to achieve a high-quality, contiguous genome assembly.

-

Long-read sequencing (e.g., PacBio or Oxford Nanopore) provides a scaffold for the genome.

-

Short-read sequencing (e.g., Illumina MiSeq or NovaSeq) is used for error correction and to ensure high base-pair accuracy.

-

-

-

Genome Assembly and Annotation:

-

Raw sequencing reads are assembled de novo using assemblers such as Canu or Flye for long reads, followed by polishing with short reads using Pilon.

-

The assembled genome is annotated using pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology).

-

-

Biosynthetic Gene Cluster Identification:

-

The annotated genome is analyzed with specialized bioinformatics tools to identify secondary metabolite BGCs. The most widely used tool is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

The predicted BGCs are manually inspected to identify the putative this compound cluster based on the presence of a large Type I PKS, glycosyltransferases, and other tailoring enzymes consistent with the structure of the final product.

-

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of the identified BGC in this compound production and to enable engineered biosynthesis.

Methodology:

-

Gene Inactivation:

-

A targeted gene within the putative BGC (e.g., a PKS gene) is selected for inactivation in Amycolatopsin sp. MST-108494.

-

This is typically achieved through homologous recombination using a temperature-sensitive shuttle vector or through CRISPR-Cas9 based gene editing adapted for Actinobacteria.

-

The resulting mutant is cultured, and the fermentation broth is analyzed by HPLC-MS to confirm the abolishment of this compound production.

-

-

Heterologous Expression:

-

The entire BGC is captured from the genomic DNA of Amycolatopsin sp. MST-108494 using methods like Transformation-Associated Recombination (TAR) cloning in yeast or by constructing a bacterial artificial chromosome (BAC) library.

-

The cloned BGC is then introduced into a genetically amenable and high-producing heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074.

-

The heterologous host is fermented, and the culture extract is analyzed for the production of this compound.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to initiate with the assembly of the polyketide chain by a modular Type I PKS. Subsequent tailoring reactions, including glycosylation and hydroxylation, are predicted to complete the molecule.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for BGC Analysis

The workflow for analyzing the this compound BGC follows a logical progression from the producing organism to the characterization and engineering of the gene cluster.

Caption: Experimental workflow for this compound BGC analysis.

Conclusion and Future Directions

The analysis of the this compound biosynthetic gene cluster holds significant potential for the discovery of novel antimycobacterial agents and for advancing our understanding of complex polyketide biosynthesis. While the lack of a publicly available genome for Amycolatopsis sp. MST-108494 currently limits a detailed in-silico analysis, the methodologies and predictive frameworks outlined in this guide provide a clear roadmap for future research. The immediate priority is the whole genome sequencing of the producing strain. Once the BGC is identified and characterized, efforts can be directed towards its heterologous expression and manipulation to generate novel this compound analogs with improved therapeutic properties. This will undoubtedly contribute to the ongoing battle against infectious diseases and expand the synthetic biology toolbox for natural product engineering.

References

- 1. [PDF] Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis | Semantic Scholar [semanticscholar.org]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Enigma of Amycolatopsin B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin B, a glycosylated polyketide macrolide, is a secondary metabolite produced by the soil-dwelling bacterium Amycolatopsis sp. MST-108494.[1] While its precise ecological role remains to be fully elucidated, current research suggests it is part of a sophisticated chemical arsenal that contributes to the producing organism's survival and competitive fitness in the complex soil microbiome. This document provides a comprehensive overview of this compound, including its discovery, bioactivity, and the experimental methodologies used for its characterization. Particular emphasis is placed on its relationship with its more bioactive congeners, Amycolatopsin A and C, to infer its potential ecological function.

Introduction: The Genus Amycolatopsis and its Chemical Ecology

The genus Amycolatopsis is a rich source of diverse and bioactive natural products, including clinically significant antibiotics like vancomycin and rifamycin.[2] These actinomycetes thrive in various terrestrial and marine environments, with a significant presence in soil ecosystems.[2] The secondary metabolites they produce are not essential for primary growth but are believed to play crucial roles in mediating interactions with other organisms. These roles can include chemical defense against competing microbes, signaling molecules, and agents for nutrient acquisition.[3]

This compound belongs to the macrolide class of polyketides, a group of compounds known for their broad range of biological activities.[4] The production of a suite of related compounds, such as the Amycolatopsins A, B, and C, by a single organism suggests a nuanced ecological strategy, where slight chemical modifications can lead to significant differences in biological activity and target specificity.

Discovery and Bioactivity of this compound

This compound was first isolated from the fermentation broth of Amycolatopsis sp. MST-108494, a strain discovered in a soil sample from Southern Australia.[1] It was identified along with its structural analogs, Amycolatopsin A and C. Structurally, these compounds are glycosylated macrolactones, closely related to the ammocidins and apoptolidins.[1]

Initial bioactivity screening revealed that Amycolatopsins A and C exhibit selective and potent inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1][5] In contrast, this compound, which lacks a hydroxyl group at the 6-methyl position present in A and C, showed significantly reduced or no antimycobacterial activity.[1][6] This structure-activity relationship suggests that the 6-Me hydroxylation is critical for the antimycobacterial properties of this compound class.[1]

While direct evidence for the ecological role of this compound is limited, its co-production with the more active A and C variants points towards several possibilities:

-

A Biosynthetic Precursor: this compound may be an intermediate in the biosynthetic pathway leading to the more active Amycolatopsins A and C. The final hydroxylation step could be a tightly regulated process, activated only under specific environmental cues or in the presence of competing organisms.

-

A Reservoir Compound: The less active this compound could serve as a stable reservoir that can be rapidly converted to its more potent forms when needed.

-

Alternative Bioactivity: this compound may possess a different, as-yet-undiscovered biological activity, targeting other microorganisms or serving a different ecological function entirely.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its related compounds.

| Compound | Target Organism/Cell Line | Bioactivity Metric | Value | Reference |

| Amycolatopsin A | Mycobacterium bovis (BCG) | IC50 | 0.4 µM | [5] |

| Mycobacterium tuberculosis (H37Rv) | IC50 | 4.4 µM | [5] | |

| Human Lung Cancer (NCIH-460) | IC50 | 1.2 µM | [5] | |

| Human Colon Carcinoma (SW620) | IC50 | 0.08 µM | [5] | |

| This compound | Mycobacterium bovis (BCG) | Inhibition | Not Active | [1] |

| Mycobacterium tuberculosis (H37Rv) | Inhibition | Not Active | [1] | |

| Human Lung Cancer (NCIH-460) | IC50 | 0.28 µM | [5] | |

| Human Colon Carcinoma (SW620) | IC50 | 0.14 µM | [5] | |

| Amycolatopsin C | Mycobacterium bovis (BCG) | IC50 | 2.7 µM | [5] |

| Mycobacterium tuberculosis (H37Rv) | IC50 | 5.7 µM | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the study of this compound.

Fermentation of Amycolatopsis sp. MST-108494

-

Seed Culture: A well-sporulated plate of Amycolatopsis sp. MST-108494 is used to inoculate a 250 mL flask containing 50 mL of seed medium (e.g., ATCC 172 medium). The flask is incubated at 28°C on a rotary shaker at 220 rpm for 3 days.

-

Production Culture: The seed culture is used to inoculate a 2 L production flask containing 500 mL of a suitable production medium (e.g., a proprietary medium developed through media optimization trials). The production culture is incubated under the same conditions as the seed culture for 7-10 days.[1]

-

Monitoring: Production of Amycolatopsins is monitored by analytical HPLC-MS analysis of the culture extract at regular intervals.

Isolation and Purification of this compound

-

Extraction: The fermentation broth is harvested and extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase is separated and evaporated to dryness under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Purification: Fractions containing this compound, as identified by HPLC-MS, are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.[1]

Antimycobacterial Susceptibility Testing

-

Method: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure: A serial dilution of the test compound is prepared in a 96-well microtiter plate in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC). A standardized inoculum of the mycobacterial strain is added to each well.

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere for 7-14 days.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[7][8]

Visualizations

Proposed Ecological Role of this compound

Caption: Proposed ecological role of this compound as a precursor to more active antimycobacterial compounds.

General Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery and characterization of this compound.

Hypothetical Polyketide Biosynthetic Pathway

Caption: A generalized Type I Polyketide Synthase (PKS) pathway, likely involved in Amycolatopsin biosynthesis.

Conclusion and Future Directions

This compound represents an intriguing piece of the chemical ecology puzzle of Amycolatopsis sp. MST-108494. While its own direct antimicrobial activity against mycobacteria appears to be negligible, its close structural relationship to the potent Amycolatopsins A and C suggests a significant, albeit indirect, role in the competitive interactions of its producer. The significant cytotoxicity of this compound against human cancer cell lines, however, warrants further investigation for potential therapeutic applications.

Future research should focus on:

-

Elucidation of the Amycolatopsin Biosynthetic Gene Cluster: Identifying and sequencing the gene cluster responsible for Amycolatopsin production will provide definitive insights into its biosynthesis and the enzymatic basis for the structural differences between A, B, and C.

-

Transcriptomic and Proteomic Studies: Analyzing the gene expression and protein production of Amycolatopsis sp. MST-108494 under different co-culture conditions could reveal the specific triggers for the production and interconversion of the Amycolatopsins.

-

Broader Bioactivity Screening: A wider screen of this compound against a more diverse panel of microorganisms and cell lines may uncover novel biological activities.

By continuing to explore the intricate world of microbial secondary metabolites, we can not only gain a deeper understanding of their ecological roles but also uncover new leads for the development of novel therapeutics.

References

- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. idexx.com [idexx.com]

- 8. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

Preliminary Cytotoxicity of Amycolatopsin B on Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals